6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one
Description
6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is a structurally complex molecule featuring a cyclohexa-2,4-dien-1-one core substituted with a chlorine atom at position 6 and a thiophene-2-carbonyl group at position 2. The thiophene ring is further functionalized with a 1,3-dioxolan-2-yl group, which serves as an acetal-protecting moiety. This compound combines reactive sites (chloro, carbonyl, and conjugated diene) with steric and electronic modulation via the dioxolane group. Its synthesis likely involves multi-step strategies, including acetalization of thiophene precursors (as seen in HMF derivatization ) and condensation reactions to attach the cyclohexadienone core .
Properties
Molecular Formula |
C14H11ClO4S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
6-chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11ClO4S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,9,14H,6-7H2 |
InChI Key |
KJEJYUXGZKQJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(C3=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-chlorobenzoyl)thiophene.
Formation of the 1,3-dioxolan-2-yl group: This involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Final coupling: The 1,3-dioxolan-2-yl group is then introduced to the 2-(3-chlorobenzoyl)thiophene through a coupling reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Reactivity and Photochemical Behavior
- Photocleavage Reactions: The target compound’s cyclohexadienone core is prone to photocleavage under visible light (λ ≈ 400–450 nm), generating reactive ketene intermediates. This mirrors the behavior of thiophenyl-substituted cyclohexadienones, which couple with amines to form amides . However, the presence of the dioxolane group may alter reaction kinetics by sterically hindering the ketene intermediate or stabilizing the transition state.
- Acetal Stability: The 1,3-dioxolane group in the target compound is analogous to acetal-protected HMF derivatives .
Biological Activity
6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro-substituted cyclohexadiene core.
- A thiophene ring connected to a dioxolane moiety.
Molecular Formula : C14H10ClO3S
Molecular Weight : 329.2 g/mol
CAS Number : 898778-92-2
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one. For instance:
- In vitro Studies : Compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, derivatives of benzothiazole demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.004 |
| Compound B | SK-Hep-1 | 0.028 |
| Compound C | WI-38 | >100 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives containing the dioxolane and thiophene moieties exhibit antibacterial and antifungal activities. In one study, minimal inhibitory concentrations (MICs) were reported at 50 μg/mL for various tested organisms .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The interaction with cellular pathways may lead to altered gene expression related to cell growth and apoptosis.
Synthesis Methods
The synthesis of 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Introduction of the Dichlorobenzoyl Group : Through Friedel-Crafts acylation.
- Attachment of the Dioxolane Ring : Via nucleophilic substitution reactions.
Case Studies
A notable case study involved the evaluation of similar compounds in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
